Amino-peg3-sulfonicacidhclsalt

Description

BenchChem offers high-quality Amino-peg3-sulfonicacidhclsalt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Amino-peg3-sulfonicacidhclsalt including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

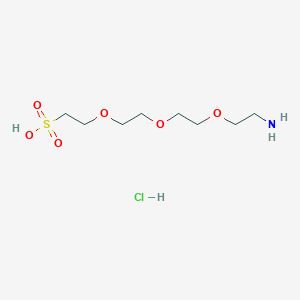

2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethanesulfonic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19NO6S.ClH/c9-1-2-13-3-4-14-5-6-15-7-8-16(10,11)12;/h1-9H2,(H,10,11,12);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKEGPXQKRZADQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCS(=O)(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20ClNO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Amino-PEG3-Sulfonic Acid HCl Salt: Structural Mechanics and Bioconjugation Workflows

Executive Summary

In the rapidly evolving fields of targeted protein degradation (PROTACs), antibody-drug conjugates (ADCs), and nanomedicine, linker chemistry dictates the pharmacokinetic success or failure of a therapeutic construct. Amino-PEG3-sulfonic acid HCl salt (CAS: 1817735-43-5) is a highly specialized, heterobifunctional polyethylene glycol (PEG) derivative[1]. By combining a nucleophilic primary amine with a highly acidic sulfonic acid moiety across a flexible PEG3 spacer, this molecule solves critical challenges in bioconjugation, including payload aggregation, steric hindrance, and non-specific protein binding[2].

As a Senior Application Scientist, I have structured this technical guide to move beyond basic product descriptions. Here, we will dissect the causality behind the physicochemical properties of this linker, explore its mechanistic role in advanced drug design, and provide self-validating experimental protocols for its application.

Physicochemical Properties & Structural Rationale

Every structural element of Amino-PEG3-sulfonic acid HCl salt is engineered to solve specific thermodynamic and kinetic challenges in bioconjugation[3].

Quantitative Data & Rationale

| Property | Value | Scientific Rationale & Implication |

| IUPAC Name | 2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethane-1-sulfonic acid | Defines the exact spatial connectivity and functional group availability[3]. |

| CAS Number | 1817735-43-5 | Ensures precise reagent sourcing and tracking[1]. |

| Molecular Weight | 257.30 g/mol (Free Base) 293.76 g/mol (HCl Salt) | Critical for calculating exact stoichiometric equivalents during synthesis[3]. |

| Chemical Formula | C8H19NO6S • HCl | Provides the elemental balance required for mass spectrometry validation[3]. |

| Spacer Length | ~12 Å (PEG3) | Provides an optimal bridging distance to prevent steric hindrance without introducing excessive entropic penalties[4]. |

| Storage Conditions | -20°C, dry and dark | Prevents moisture-induced hydrolysis. The HCl salt stabilizes the primary amine against oxidation[3]. |

Mechanistic Breakdown

-

The HCl Salt Stabilization : Primary amines are highly reactive. If left unprotected as a free base, they are prone to atmospheric oxidation and can capture ambient CO2 to form carbamates. Supplying the molecule as an HCl salt protonates the amine (forming -NH3+ Cl-), rendering it non-nucleophilic during storage and drastically extending the reagent's shelf life[5].

-

The PEG3 Spacer : The triethylene glycol chain provides necessary hydrophilicity. In PROTAC design, a 3-unit PEG spacer (~12 Å) is often the "Goldilocks" length—long enough to prevent steric clashing between the target protein and the E3 ligase, but short enough to maintain the cooperative thermodynamics required for ternary complex formation[4].

-

The Sulfonic Acid (-SO3H) : Unlike standard carboxylic acids (pKa ~4-5) which can become partially protonated in acidic tumor microenvironments, sulfonic acids (pKa < 1) remain fully ionized at physiological pH. This imparts massive aqueous solubility, counteracting the extreme hydrophobicity of complex ADC payloads and preventing systemic aggregation[6].

Application 1: Targeted Protein Degradation (PROTACs)

PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins[4]. The synthesis of a PROTAC requires linking a target-binding ligand to an E3 ligase-binding ligand. Amino-PEG3-sulfonic acid is uniquely suited for this when the target ligand features a carboxylic acid and the E3 ligand features an amine.

Figure 1: Logical workflow for PROTAC synthesis utilizing Amino-PEG3-sulfonic acid as a linker.

Application 2: Nanoparticle Surface Modification

In nanomedicine, bare metal oxide nanoparticles (e.g., TiO2, Silica) suffer from poor physiological stability and rapid opsonization (non-specific protein adsorption)[6]. The sulfonic acid moiety of this linker strongly coordinates with the metal oxide lattice, anchoring the PEG chain to the surface to create a "stealth" hydration layer. The exposed terminal amine group then allows for the highly specific covalent conjugation of targeting antibodies[6].

Figure 2: Surface modification of metal oxide nanoparticles using Amino-PEG3-sulfonic acid.

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must act as a self-validating system. Do not proceed to subsequent steps without passing the defined analytical checkpoints.

Protocol A: PROTAC Linker Attachment via Amide Coupling

Objective : Conjugate the Amino-PEG3-sulfonic acid linker to a carboxylate-bearing target ligand.

-

Activation : Dissolve 1.0 equivalent (eq) of the Target Ligand-COOH in anhydrous DMF. Add 1.2 eq of HATU. Causality: HATU is highly efficient for coupling sterically hindered carboxylic acids.

-

Base Addition : Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA acts as a non-nucleophilic base to deprotonate the HCl salt of the linker, freeing the primary amine for nucleophilic attack.

-

Coupling : Add 1.1 eq of Amino-PEG3-sulfonic acid HCl salt. Stir at room temperature under nitrogen for 2 hours.

-

System Validation (Critical Checkpoint) : Analyze the reaction mixture via LC-MS.

-

Validation Metric: The disappearance of the target ligand mass and the emergence of a new peak at [M_ligand + 239.3] Da confirms successful amide bond formation (Linker MW 257.3 - H2O 18.0 = 239.3). If unreacted ligand persists, add an additional 0.5 eq of HATU.

-

-

Purification : Purify the intermediate via preparative HPLC before proceeding to sulfonyl activation.

Protocol B: Stealth Coating of Metal Oxide Nanoparticles

Objective : Functionalize TiO2 nanoparticles with a PEGylated amine surface.

-

Dispersion : Disperse 10 mg of TiO2 nanoparticles in 10 mL of absolute ethanol using probe sonication for 15 minutes to break up aggregates.

-

Linker Incubation : Add 5 mg of Amino-PEG3-sulfonic acid HCl salt to the dispersion. Stir vigorously at 40°C for 12 hours. Causality: The elevated temperature overcomes the activation energy required for the sulfonic acid to displace surface hydroxyls and coordinate with the titanium lattice[6].

-

Purification : Centrifuge the mixture at 15,000 x g for 20 minutes. Discard the supernatant to remove unbound linker. Wash the pellet twice with ethanol and once with deionized water.

-

System Validation (Critical Checkpoint) : Conduct Dynamic Light Scattering (DLS) and Zeta Potential analysis.

-

Validation Metric: Bare TiO2 nanoparticles typically exhibit a highly negative Zeta potential (e.g., -20 to -30 mV). A successful coating will shift the potential to a positive value (e.g., +10 to +20 mV) due to the exposed, protonated terminal amines. A lack of positive shift indicates insufficient linker coordination.

-

References

-

Creative Biolabs. "Amino-PEG3-sulfonic acid HCl salt". 1

-

MedKoo Biosciences. "Amino-PEG3-sulfonic acid HCl salt | CAS#1817735-43-5". 3

-

MilliporeSigma. "Amino-PEG3-sulfonic acid hydrochloride | 1817735-43-5". 5

-

AxisPharm. "Amino-PEG-sulfonic acid". 2

-

MedChemExpress. "Amino-PEG3-C2-sulfonic acid | PROTAC Linker". 4

-

AxisPharm. "Sulfonic acid PEG". 6

Sources

- 1. Amino-PEG3-sulfonic acid HCl salt - Creative Biolabs [creative-biolabs.com]

- 2. Amino-PEG-sulfonic acid | AxisPharm [axispharm.com]

- 3. medkoo.com [medkoo.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Amino-PEG3-sulfonic acid hydrochloride | 1817735-43-5 [sigmaaldrich.com]

- 6. peg sulfonic acid, sulfonic acid linker(Reagent) | AxisPharm [axispharm.com]

The Role of PEG3 Linkers in Enhancing Small Molecule Hydrophilicity: A Guide for Drug Development Professionals

An In-depth Technical Guide

Abstract

In modern drug discovery, a significant portion of biologically potent small molecules exhibit poor aqueous solubility, a characteristic often termed the "brick dust" problem. This low hydrophilicity presents a major hurdle, impeding formulation, diminishing bioavailability, and compromising overall therapeutic potential. This technical guide provides an in-depth exploration of a key strategy to overcome this challenge: the incorporation of short, discrete polyethylene glycol (PEG) linkers, specifically the triethylene glycol (PEG3) moiety. We will dissect the fundamental physicochemical principles of PEG3 linkers, their quantifiable impact on molecular properties, and their strategic application in advanced therapeutic modalities such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). This guide offers researchers and drug development professionals the foundational knowledge, detailed experimental protocols, and field-proven insights required to rationally design and implement PEG3 linkers to enhance the developability and efficacy of next-generation therapeutics.

The Hydrophilicity Challenge in Modern Drug Development

The journey of a small molecule from a promising hit to a viable drug candidate is critically dependent on its physicochemical properties. Among these, aqueous solubility is paramount. Many modern therapeutic targets, particularly in oncology, necessitate ligands with complex, hydrophobic pharmacophores to achieve high potency. This often leads to the development of molecules with poor water solubility, creating significant challenges for drug developers.

Low hydrophilicity can lead to:

-

Difficult Formulation: Inability to create stable and deliverable intravenous or oral formulations.

-

Poor Absorption and Bioavailability: The drug may not dissolve effectively in gastrointestinal fluids, leading to low absorption and insufficient exposure at the target site.[1]

-

Increased Risk of Aggregation: Hydrophobic molecules tend to aggregate, which can reduce efficacy and potentially lead to immunogenicity.[2][3]

-

Unfavorable Pharmacokinetics (PK): Poor solubility can affect a drug's absorption, distribution, metabolism, and excretion (ADME) profile, often leading to rapid clearance.[4][5]

These challenges are amplified in the context of advanced therapeutics like ADCs and PROTACs.[6][7] These complex, large molecules rely on the careful orchestration of multiple components, and the properties of the linker connecting these components are a critical determinant of success.[7] A linker that fails to impart sufficient hydrophilicity can render the entire conjugate insoluble and ineffective.

Polyethylene Glycol (PEG) Linkers: A Hydrophilic Scaffold

To counteract the hydrophobicity of potent small molecules, medicinal chemists often employ PEGylation—the covalent attachment of polyethylene glycol chains.[1][4] PEG is a synthetic, biocompatible polymer composed of repeating ethylene oxide units.[7][8] Its adoption as a linker technology is due to a unique combination of highly beneficial properties:

-

Inherent Hydrophilicity: The ether oxygen atoms along the PEG backbone are capable of forming hydrogen bonds with water molecules, creating a hydration shell that dramatically increases aqueous solubility.[8][9]

-

Biocompatibility and Low Immunogenicity: PEG is well-tolerated in biological systems and is not typically recognized by the immune system, reducing the risk of an adverse immune response.[8][10]

-

Flexibility: The C-O bonds in the PEG backbone have a high degree of rotational freedom, giving the linker flexibility that can be crucial for biological function, such as enabling a PROTAC to adopt an optimal conformation for ternary complex formation.[11][12]

A key distinction in PEG linker technology is between polydisperse and monodisperse (or discrete) PEGs. Polydisperse PEGs are a mixture of polymers with a range of molecular weights, whereas discrete PEGs (dPEGs) have a precise, single chemical structure with a defined number of ethylene glycol units.[13] For small molecule modification, dPEGs are highly preferred as they lead to a homogeneous final product with predictable and reproducible properties.

The Specific Advantages of the Triethylene Glycol (PEG3) Linker

Among discrete PEG linkers, the PEG3 linker, containing three ethylene glycol units, has emerged as a particularly versatile tool. It offers a "sweet spot"—a strategic balance between effectively increasing hydrophilicity and maintaining the drug-like properties of the parent small molecule. While longer PEG chains can further increase solubility, they can also increase the overall molecular weight and polar surface area to a point that negatively impacts cell permeability, a critical factor for intracellular targets.[12][14]

The PEG3 linker provides a predictable and significant enhancement in hydrophilicity without the excessive size that could hinder biological activity.

Quantitative Physicochemical Properties of a PEG3 Unit

| Property | Value | Source |

| Molecular Weight | 148.16 g/mol | Calculated |

| Number of Ethylene Oxide Units | 3 | N/A |

| Calculated Contour Length | ~11.8 Å | [11] |

| Calculated LogP | -1.2 to -1.5 | [8] |

Note: LogP is the logarithm of the partition coefficient between n-octanol and water, a common measure of lipophilicity. A negative value indicates hydrophilicity.[8]

Caption: A PEG3 linker covalently attached to a hydrophobic small molecule.

Impact of PEG3 Linkers on Small Molecule Properties

The introduction of a PEG3 linker systematically and predictably modifies the physicochemical profile of a hydrophobic parent molecule.

-

Enhanced Aqueous Solubility: This is the primary and most immediate benefit. By forming hydrogen bonds with water, the PEG3 linker disrupts the intermolecular forces that cause hydrophobic molecules to aggregate, significantly improving their solubility in aqueous media.[15][] This is critical for IV formulation and can improve dissolution for oral delivery.

-

Modulation of Lipophilicity: The hydrophilic nature of the PEG3 chain directly counters the lipophilicity of the drug core. This results in a measurable decrease in the LogP or, more relevantly for ionizable compounds at physiological pH, the LogD value.[17] This shift towards hydrophilicity is often essential for achieving a balanced ADME profile.

-

Impact on Pharmacokinetics (PK): PEGylation is a well-established strategy for improving the PK behavior of therapeutics.[4][5] Even a short PEG3 linker can shield the attached molecule from metabolic enzymes and reduce non-specific binding to proteins and tissues, potentially increasing circulation time and overall exposure.[10]

-

Critical Role in ADCs and PROTACs:

-

ADCs: In Antibody-Drug Conjugates, hydrophobic payloads can cause the ADC to aggregate, especially at a high Drug-to-Antibody Ratio (DAR). Incorporating a hydrophilic PEG3 linker helps to solubilize the payload, enabling the creation of stable, high-DAR ADCs.[6][18]

-

PROTACs: These large, bifunctional molecules are often plagued by poor solubility and permeability.[6] A PEG3 linker not only improves the overall solubility of the PROTAC but also provides the necessary flexibility and length to facilitate the formation of a stable and productive ternary complex between the target protein and the E3 ligase, which is essential for its degradation mechanism.[11][12]

-

Caption: Workflow illustrating the benefits of PEG3 linker conjugation.

Experimental Protocols for Synthesis and Characterization

To ensure scientific integrity, the effects of PEG3 conjugation must be quantitatively measured. The following protocols provide robust, self-validating methodologies for the synthesis and characterization of PEG3-modified small molecules.

Protocol 1: Representative Synthesis of a PEG3-Conjugate

This protocol describes the common method of conjugating a small molecule containing a primary amine to a commercially available NHS-ester-functionalized PEG3 linker.

Materials:

-

Amine-containing small molecule

-

NHS-PEG3-linker (e.g., Mal-PEG3-NHS Ester for subsequent conjugation or a simple NHS-PEG3-acid)[19]

-

Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))

-

Tertiary amine base (e.g., Diisopropylethylamine (DIPEA))

-

Reverse-phase HPLC for purification

-

Mass spectrometer for characterization

Procedure:

-

Dissolution: Dissolve the amine-containing small molecule (1.0 equivalent) in the anhydrous solvent.

-

Base Addition: Add DIPEA (2.0-3.0 equivalents) to the solution to act as a proton scavenger.

-

Linker Addition: In a separate vial, dissolve the NHS-PEG3-linker (1.1-1.2 equivalents) in the same anhydrous solvent. Add this solution dropwise to the small molecule solution.

-

Reaction: Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 2-12 hours. Monitor the reaction progress by LC-MS to check for the consumption of the starting material and the formation of the desired product mass.

-

Quenching & Workup: Once the reaction is complete, the mixture can be quenched with a small amount of water. Dilute the reaction mixture with a suitable solvent for purification.

-

Purification: Purify the crude product using reverse-phase HPLC to isolate the desired PEG3-conjugated molecule.

-

Characterization: Confirm the identity and purity of the final product by mass spectrometry (to verify the correct molecular weight) and ¹H NMR spectroscopy.

Protocol 2: Measurement of Aqueous Solubility

This straightforward method provides a quantitative measure of a compound's solubility in an aqueous buffer.[8]

Materials:

-

Test compound (e.g., parent molecule and PEG3-conjugate)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Small glass vials or a 96-well plate

-

Vortex mixer and/or plate shaker

-

Centrifuge

-

HPLC or UV-Vis spectrophotometer for quantification

Procedure:

-

Stock Solution: Prepare a high-concentration stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

-

Addition to Buffer: Add a small, precise volume of the stock solution to a known volume of PBS (pH 7.4) in a vial. The final concentration of DMSO should typically be kept below 1-2% to minimize its effect on solubility.

-

Equilibration: Tightly cap the vials and shake vigorously for 1-2 hours at a constant temperature (e.g., 25°C) to allow the system to reach equilibrium.

-

Separation: Centrifuge the samples at high speed (e.g., >10,000 x g) for 15-30 minutes to pellet any undissolved solid.

-

Quantification: Carefully remove an aliquot of the clear supernatant. Determine the concentration of the dissolved compound using a pre-calibrated HPLC or UV-Vis method.

-

Calculation: The measured concentration represents the aqueous solubility of the compound under these conditions.

Protocol 3: Determination of LogD at pH 7.4 (Shake-Flask Method)

The shake-flask method is the gold standard for determining the partition coefficient (LogP) or, for ionizable compounds, the distribution coefficient (LogD).[20][21]

Materials:

-

Test compound

-

n-Octanol (HPLC grade)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Glass vials with PTFE-lined caps

-

Vortex mixer or rotator

-

Centrifuge

-

HPLC-UV for quantification

Procedure:

-

Phase Saturation: Vigorously mix equal volumes of n-octanol and PBS (pH 7.4) and allow the layers to separate completely for at least 24 hours. This ensures that each phase is pre-saturated with the other.[20]

-

Compound Addition: Add the test compound (from a concentrated stock in a minimal amount of solvent like DMSO) to a vial containing a known volume of the pre-saturated PBS and pre-saturated n-octanol (e.g., 1 mL of each).

-

Equilibration: Tightly cap the vial and mix thoroughly for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases until equilibrium is reached.[20]

-

Phase Separation: Centrifuge the vial at a moderate speed to ensure a clean separation of the aqueous and organic layers.

-

Sampling: Carefully withdraw a precise aliquot from both the upper n-octanol layer and the lower aqueous layer. Be careful not to disturb the interface.

-

Quantification: Determine the concentration of the compound in each aliquot using a validated HPLC method.

-

Calculation: Calculate the LogD value using the following formula: LogD₇.₄ = log₁₀ ([Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ)

Caption: Experimental workflow for synthesis and hydrophilicity analysis.

Conclusion

The strategic incorporation of discrete PEG3 linkers represents a powerful, reliable, and well-validated approach to overcoming the challenge of poor hydrophilicity in small molecule drug discovery. By rationally applying this technology, researchers can significantly improve the aqueous solubility, modulate lipophilicity, and enhance the overall pharmacokinetic profile of otherwise intractable drug candidates.[4][8] The ability to predictably fine-tune these properties is particularly crucial for the success of complex therapeutic platforms like ADCs and PROTACs, where the linker is a central component governing stability and efficacy.[6][7] The experimental protocols detailed in this guide provide a clear framework for the synthesis and quantitative characterization of PEG3-conjugated molecules, empowering drug development professionals to make data-driven decisions. As therapeutic targets become more complex, the rational design of linkers, informed by a deep understanding of their impact on molecular properties, will remain a cornerstone of successful drug development.

References

-

The Benefits and Challenges of PEGylating Small Molecules. Pharmaceutical Technology. [Link]

-

Pharmacokinetic consequences of pegylation. PubMed. [Link]

-

Pharmacokinetic Consequences of Pegylation. Taylor & Francis Online. [Link]

-

Absorption of Polyethylene Glycol (PEG) Polymers: The Effect of PEG Size on Permeability. University of Nebraska Medical Center. [Link]

-

Pharmacokinetic Consequences of Pegylation. Sci-Hub. [Link]

-

Short PEG-Linkers Improve the Performance of Targeted, Activatable Monoclonal Antibody-Indocyanine Green Optical Imaging Probes. PMC. [Link]

-

What are PEG Linkers?. Creative Biolabs. [Link]

-

PEGylation in Pharmaceutical Development: Current Status and Emerging Trends in Macromolecular and Immunotherapeutic Drugs. PMC. [Link]

-

Comparative Investigation of Cellular Effects of Polyethylene Glycol (PEG) Derivatives. MDPI. [Link]

-

Understanding and Improving the Membrane Permeability of VH032-Based PROTACs. ACS Publications. [Link]

-

PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation. AxisPharm. [Link]

-

Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates. ResearchGate. [Link]

-

Product peg-derivatives -Small-molecule-peg-linker. Xi'an ruixi Biological Technology Co. [Link]

-

Overview of PEG Linkers & Their Applications. Technology Networks. [Link]

-

Structures of the PEG-linkers: the linear PEG linker MAL24PS and the... ResearchGate. [Link]

-

On the trail of molecular hydrophilicity and hydrophobicity at aqueous interfaces. ResearchGate. [Link]

-

Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins. PMC. [Link]

-

How to Target Small-Molecule Fluorescent Imaging Probes to the Plasma Membrane—The Influence and QSAR Modelling of Amphiphilicity, Lipophilicity, and Flip-Flop. MDPI. [Link]

-

chapter 5 determination of percentage of hydrophilicity and hydrophobicity and surface free energy compon. VTechWorks. [Link]

-

Molecular hydrophobicity at a macroscopically hydrophilic surface. PNAS. [Link]

-

LogP vs LogD - What is the Difference?. ACD/Labs. [Link]

-

LogP and logD calculations. Chemaxon Docs. [Link]

-

Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Agilent. [Link]

-

Mechanism of Hydrophobic Drug Solubilization by Small Molecule Hydrotropes. ACS Publications. [Link]

-

ADME LogP LogD Assay. BioDuro. [Link]

Sources

- 1. pharmtech.com [pharmtech.com]

- 2. purepeg.com [purepeg.com]

- 3. adcreview.com [adcreview.com]

- 4. Pharmacokinetic consequences of pegylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. benchchem.com [benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. precisepeg.com [precisepeg.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. PEG Linker, PEGylation & Custom Synthesis - Biochempeg [zpeg.net]

- 14. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. precisepeg.com [precisepeg.com]

- 17. acdlabs.com [acdlabs.com]

- 18. researchgate.net [researchgate.net]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. enamine.net [enamine.net]

- 21. ADME LogP LogD Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

The Stability and Bioconjugation Dynamics of Amino-PEG3-Sulfonate Hydrochloride at Physiological pH

Executive Summary

In the development of advanced biotherapeutics, antibody-drug conjugates (ADCs), and functionalized nanoparticles, the selection of a crosslinking spacer dictates the pharmacokinetic fate of the payload. Amino-PEG3-sulfonate hydrochloride (CAS: 1817735-43-5) has emerged as a critical heterobifunctional linker[1]. By combining a reactive primary amine, a flexible polyethylene glycol (PEG) backbone, and a terminal sulfonic acid moiety, this molecule offers unparalleled hydrolytic stability and solubility enhancement.

This technical whitepaper explores the thermodynamic stability, ionization mechanics, and applied bioconjugation workflows of Amino-PEG3-sulfonate at physiological pH (7.4), providing drug development professionals with a rigorous, self-validating framework for its implementation.

Molecular Architecture and Ionization Mechanics

To understand the behavior of Amino-PEG3-sulfonate hydrochloride at physiological pH, we must deconstruct its chemical anatomy. The molecule ( C8H19NO6S⋅HCl ) consists of three distinct domains, each responding differently to the hydronium ion concentration of the surrounding medium.

The Zwitterionic State at pH 7.4

At a physiological pH of 7.4, the molecule exists almost exclusively as a zwitterion. This is driven by the extreme difference in the acid dissociation constants (pKa) of its terminal groups:

-

The Sulfonate Group ( −SO3H ): Sulfonic acids are exceptionally strong Brønsted acids with pKa values typically ranging from -2 to -7[2]. At pH 7.4, the sulfonate group is 100% deprotonated, carrying a permanent, highly stable negative charge ( −SO3− ).

-

The Primary Amine ( −NH2 ): Aliphatic PEG-amines typically exhibit a pKa between 8.5 and 9.0. At pH 7.4, the equilibrium heavily favors the protonated state ( −NH3+ ).

This zwitterionic nature creates a robust hydration shell around the linker, preventing the hydrophobic collapse of conjugated payloads and eliminating the risk of non-specific protein adsorption in systemic circulation.

Figure 1: pH-dependent ionization states of Amino-PEG3-sulfonate.

Quantitative Physicochemical Data

Table 1: Physicochemical Properties of Amino-PEG3-Sulfonate

| Property | Value / Characteristic | Causality / Impact |

| Molecular Weight | 257.30 g/mol (Free base) | Low molecular weight prevents steric hindrance during dense surface functionalization. |

| Spacer Length | 3 PEG units (~14 Å) | Provides sufficient flexibility for payload binding without excessive hydrodynamic drag. |

| Amine pKa | ~8.5 - 9.0 | Requires pH > 7.0 for efficient nucleophilic attack during EDC/NHS coupling. |

| Sulfonate pKa | < 0 | Ensures permanent anionic charge at physiological pH, maximizing aqueous solubility. |

Thermodynamic and Hydrolytic Stability at Physiological pH

A primary failure point in bioconjugate design is the premature degradation of the linker in systemic circulation. Amino-PEG3-sulfonate is engineered for absolute hydrolytic inertness at pH 7.4[3].

The Absence of Cleavable Bonds

Unlike ester-based linkers or carbonate linkages which are susceptible to base-catalyzed hydrolysis or esterase cleavage in plasma, Amino-PEG3-sulfonate contains only ether (C-O-C) and carbon-sulfur (C-S) bonds in its backbone.

-

Ether Backbone: Polyethylene glycol chains are thermodynamically stable and highly resistant to hydrolytic cleavage under physiological conditions.

-

C-S Bond Integrity: It is crucial to distinguish between sulfonates (R-C-SO3-) and sulfates (R-O-SO3-). Sulfate esters can undergo hydrolysis. In contrast, the C-S bond of the sulfonate group is highly stable and inert to mammalian hydrolytic enzymes[2].

Table 2: Comparative Stability of Linker Bonds at pH 7.4

| Linker Chemistry | Half-Life at pH 7.4 (37°C) | Degradation Mechanism |

| Amino-PEG3-Sulfonate | > 6 Months | None (Stable) |

| Aliphatic Esters | Days to Weeks | Spontaneous/Enzymatic Hydrolysis |

| Hydrazones | ~150 Minutes | Acid-catalyzed Hydrolysis (Slow at 7.4) |

| Carbonates | Weeks | Base-catalyzed Hydrolysis |

Expert Insight: The strategic choice of a sulfonate over a carboxylate terminal group is rooted in cross-reactivity. If a researcher uses an Amino-PEG-carboxylate, activating the target molecule with EDC/NHS can lead to unwanted polymerization of the linker itself. The sulfonate group does not react with carbodiimides, ensuring the linker remains strictly monofunctional during the coupling phase.

Applied Bioconjugation Mechanics

To harness the properties of Amino-PEG3-sulfonate, the primary amine must be covalently linked to an electrophilic target—most commonly an activated carboxylate on a protein or nanoparticle surface.

Because the amine is predominantly protonated at pH 7.4, it is a poor nucleophile. However, shifting the pH too high (e.g., pH > 9) rapidly hydrolyzes the NHS-ester intermediate[4]. Therefore, physiological pH (7.4) or slightly alkaline conditions (pH 8.0) represent the optimal thermodynamic compromise between amine nucleophilicity and NHS-ester half-life.

Figure 2: Two-step EDC/sNHS bioconjugation workflow utilizing Amino-PEG3-sulfonate.

Self-Validating Protocol: Functionalizing Carboxylated Nanoparticles

This protocol is designed as a self-validating system. By measuring the Zeta potential before and after conjugation, researchers can definitively confirm the successful attachment of the sulfonate groups.

Phase 1: Surface Activation (Acidic pH)

-

Preparation: Suspend carboxylated nanoparticles (e.g., 10 mg/mL) in 0.1 M MES buffer, pH 6.0. Causality: MES is a non-amine buffer. pH 6.0 is optimal because EDC is highly unstable at physiological pH, rapidly losing activity via hydrolysis.

-

Activation: Add 2 mM EDC and 5 mM sulfo-NHS to the suspension.

-

Incubation: React for 15 minutes at room temperature to form the semi-stable sulfo-NHS ester intermediate.

Phase 2: Conjugation (Physiological pH) 4. Buffer Exchange: Rapidly centrifuge or use a spin column to remove excess EDC/sulfo-NHS, resuspending the activated particles in 1X PBS, pH 7.4. 5. Linker Addition: Immediately add a 10-fold molar excess of Amino-PEG3-sulfonate hydrochloride to the suspension. Causality: At pH 7.4, a small but sufficient fraction of the amine is unprotonated, allowing it to attack the NHS ester to form a stable amide bond[4]. 6. Incubation: Stir continuously for 2 hours at room temperature. 7. Quenching: Quench any remaining unreacted NHS esters by adding 10 mM Hydroxylamine or Tris buffer for 15 minutes.

Phase 3: Analytical Validation 8. Purification: Dialyze the sample against PBS (pH 7.4) to remove unreacted linker and quenching agents. 9. Zeta Potential Analysis: Measure the surface charge via Dynamic Light Scattering (DLS).

-

Validation Metric: A successful conjugation will result in a significantly more negative Zeta potential (e.g., shifting from -15 mV to -40 mV) due to the dense lawn of fully ionized terminal sulfonate groups at pH 7.4.

Conclusion

Amino-PEG3-sulfonate hydrochloride represents a pinnacle of rational linker design for physiological environments. Its lack of hydrolyzable ester bonds guarantees structural integrity in systemic circulation, while its zwitterionic nature at pH 7.4 provides exceptional steric shielding and solubility. By adhering to pH-optimized, two-step bioconjugation protocols, researchers can leverage this molecule to drastically improve the pharmacokinetic profiles of next-generation therapeutics.

References

-

Poly(ethylene glycol)-Prodrug Conjugates: Concept, Design, and Applications - PMC. National Institutes of Health (NIH). Available at:[Link]

-

Sulfonic acid - Grokipedia. Grokipedia. Available at: [Link]

Sources

How to conjugate Amino-PEG3-sulfonic acid HCl salt to monoclonal antibodies

Application Note: Site-Specific Conjugation of Amino-PEG3-Sulfonic Acid to Monoclonal Antibodies via Glycan Reductive Amination

Executive Summary

Amino-PEG3-sulfonic acid HCl salt is a heterobifunctional linker featuring a primary amine and a terminal sulfonic acid moiety. In the context of monoclonal antibody (mAb) engineering and Antibody-Drug Conjugate (ADC) development, conjugating this highly hydrophilic, negatively charged molecule serves three primary functions:

-

pI Engineering: Lowers the isoelectric point (pI) of the antibody.

-

Solubility Enhancement: Prevents aggregation of hydrophobic immunoconjugates.

-

Reduction of Non-Specific Binding (NSB): The permanent negative charge at physiological pH repels the conjugate from negatively charged cell membranes, improving pharmacokinetic profiles.

Mechanistic Insights & Strategic Rationale

When conjugating an amine-containing ligand to a protein, researchers often default to carbodiimide (EDC/sNHS) chemistry. EDC activates protein carboxyls (Aspartate, Glutamate, and the C-terminus) to form amide bonds with the incoming primary amine. However, applying EDC chemistry to mAbs is fundamentally flawed for two reasons:

-

Self-Crosslinking: mAbs possess abundant surface lysines (amines) and carboxyls. EDC activation inevitably causes intermolecular and intramolecular cross-linking, leading to irreversible aggregation.

-

Loss of Efficacy: Asp and Glu residues are frequently located within the Complementarity-Determining Regions (CDRs). Random modification here sterically hinders antigen recognition.

The Gold Standard: Site-Specific Glycan Reductive Amination To maintain scientific integrity and therapeutic efficacy, we strongly recommend targeting the conserved N-linked glycans located at Asparagine-297 (Asn-297) in the mAb Fc region. By selectively oxidizing the vicinal diols of these glycans with sodium metaperiodate (NaIO₄), reactive aldehydes are generated exclusively on the Fc domain, far from the antigen-binding Fab region ()[1]. Because Amino-PEG3-sulfonic acid contains a primary amine (rather than an aminooxy group), it reacts with these aldehydes to form a reversible Schiff base, which is subsequently locked into a stable secondary amine using a mild reducing agent like sodium cyanoborohydride (NaCNBH₃) ()[2].

Figure 1. Comparison of Random vs. Site-Specific Conjugation Strategies for mAbs.

Quantitative Method Comparison

Table 1: Evaluation of Conjugation Parameters

| Parameter | Method A: Carbodiimide (EDC) | Method B: Glycan Reductive Amination |

| Target Functional Group | Carboxyls (Asp, Glu, C-terminus) | Vicinal Diols (Fc Glycans) |

| Site-Specificity | Low (Random distribution) | High (Strictly Fc region) |

| Risk to Antigen Binding | High (Abundant Asp/Glu in CDRs) | Minimal (Glycans are distal to Fab) |

| Reaction pH | 4.5 – 5.5 | 5.5 (Oxidation) / 6.0–7.0 (Amination) |

| Linkage Formed | Amide bond | Secondary Amine |

| Risk of Crosslinking | High (mAb has both -NH₂ and -COOH) | Low (Aldehydes only react with added PEG) |

Detailed Protocol: Site-Specific Glycan Conjugation

This protocol is designed as a self-validating system, incorporating causality-driven steps and in-process quality control checkpoints.

Figure 2. Chemical mechanism of reductive amination for PEG-sulfonic acid conjugation.

Phase 1: Periodate Oxidation of Fc Glycans

-

Causality Note: Oxidation must be performed at a mildly acidic pH (5.5) in the dark. Neutral/basic pH or light exposure causes periodate to generate radical species that non-specifically oxidize sensitive amino acids (e.g., Methionine) ()[1].

-

Preparation: Buffer exchange the mAb (at 2–5 mg/mL) into Oxidation Buffer (0.1 M Sodium Acetate, 0.15 M NaCl, pH 5.5).

-

Oxidation: Add freshly prepared Sodium Metaperiodate (NaIO₄) to a final concentration of 10–20 mM.

-

Incubation: Incubate for 30 minutes at 4°C, protected from light.

-

Quenching: Add glycerol to a final concentration of 5% (v/v) and incubate for 15 minutes. Glycerol contains vicinal diols that rapidly consume unreacted periodate, preventing downstream interference.

-

Validation Checkpoint 1: Perform a Purpald colorimetric assay on a 10 µL aliquot. A shift to a purple chromophore (550 nm) confirms the successful generation of aldehydes.

Phase 2: Reductive Amination

-

Causality Note: Sodium cyanoborohydride (NaCNBH₃) is required because it selectively reduces the Schiff base (imine) to a secondary amine at pH 6.0–7.0 without reducing the unreacted aldehydes back into inert alcohols.

-

Buffer Exchange: Remove quenched periodate by buffer exchanging the oxidized mAb into Conjugation Buffer (0.1 M Sodium Phosphate, 0.15 M NaCl, pH 6.0).

-

Conjugation: Add Amino-PEG3-sulfonic acid HCl salt at a 50- to 100-fold molar excess relative to the mAb.

-

Reduction: Immediately add NaCNBH₃ to a final concentration of 50 mM. (Note: 2-Picoline borane can be substituted as a less toxic, highly efficient alternative).

-

Incubation: Incubate the reaction mixture for 2 to 4 hours at room temperature, or overnight at 4°C.

Phase 3: Final Purification

-

Remove excess PEG linker and reducing agent using a desalting column (e.g., Sephadex G-25) or centrifugal ultrafiltration (Amicon Ultra, 30 kDa MWCO) equilibrated in 1X PBS (pH 7.4).

-

Measure final protein concentration via A280 absorbance.

Analytical Characterization (Self-Validation)

To ensure the scientific integrity of the final conjugate, the following orthogonal analyses must be performed:

-

Capillary Isoelectric Focusing (cIEF): Primary Validation. The sulfonic acid group is strongly acidic (pKa < 2). Successful conjugation will result in a quantifiable, distinct acidic shift in the mAb's isoelectric point (pI). The magnitude of the shift correlates directly with the Degree of Conjugation (DoC).

-

Size-Exclusion Chromatography (SEC-HPLC): Confirms that the site-specific methodology prevented the intermolecular cross-linking and aggregation typically seen with EDC chemistry. Monomer purity should remain >95%.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Intact mass analysis of the deglycosylated vs. conjugated mAb provides the exact mass shift, allowing for precise calculation of the average number of PEG-sulfonic acid moieties attached per antibody.

References

-

Gulyak, E.L., Alferova, V.A., Korshun, V.A., & Sapozhnikova, K.A. "Introduction of Carbonyl Groups into Antibodies." Molecules 28, no. 23 (2023): 7890. MDPI. Available at:[Link]

-

Sapozhnikova, K.A., et al. "Aminooxy Click Modification of a Periodate-Oxidized Immunoglobulin G: A General Approach to Antibody–Drug Conjugates with Dye-Mediated Expeditious Stoichiometry Control." International Journal of Molecular Sciences 24, no. 6 (2023): 5134. MDPI. Available at:[Link]

Sources

Technical Support Center: Troubleshooting Low Yield in Amino-PEG3-Sulfonic Acid HCl Salt Reactions

Welcome to the technical support guide for reactions involving Amino-PEG3-sulfonic acid HCl salt. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low reaction yields. We will delve into the causality behind experimental choices, providing you with the expertise to optimize your conjugation strategies.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding the handling and use of Amino-PEG3-sulfonic acid HCl salt.

Q1: How should I store Amino-PEG3-sulfonic acid HCl salt?

Proper storage is critical to maintain the reagent's integrity. It should be stored at -20°C for the long term (months to years). For short-term storage (days to weeks), it can be kept in a dry, dark environment at 0-4°C.[1] The product is generally stable for several weeks during standard shipping.[1]

Q2: What are the main reactive groups on this molecule and what do they react with?

This linker has two key functional groups:

-

Primary Amine (-NH2): This group readily reacts with carboxylic acids (-COOH), activated esters like N-hydroxysuccinimide (NHS) esters, and other carbonyl groups to form stable amide bonds.[1][2][3][4]

-

Sulfonic Acid (-SO3H): This moiety is highly stable and primarily contributes to the molecule's high water solubility.[2][3][][6] While it can undergo reactions like esterification, its main role in bioconjugation is to enhance the hydrophilicity of the final conjugate, which can prevent aggregation.[2][3][6][7]

Q3: In what solvents is Amino-PEG3-sulfonic acid HCl salt soluble?

The presence of the PEG linker and the sulfonic acid group makes this compound highly hydrophilic, increasing its solubility in aqueous media.[2][3] It is also soluble in polar aprotic solvents like DMSO.[1] When preparing stock solutions, using anhydrous DMSO or DMF is a common practice, especially if you are reacting it with a moisture-sensitive NHS-ester functionalized molecule.[8]

Q4: Why is my primary amine not reacting? It is supplied as an HCl salt.

The primary amine is supplied as a hydrochloride (HCl) salt to improve its stability and shelf-life. In this form, the amine is protonated (R-NH3+) and is not nucleophilic. To make it reactive, you must deprotonate it by adding a non-nucleophilic base or by using a buffer with a pH above the pKa of the amine group. Typically, a pH of 7.2-8.5 is recommended for reactions with NHS esters.[8]

In-Depth Troubleshooting Guide for Low Yields

Low yield is one of the most common frustrations in conjugation chemistry. This guide provides a systematic approach to identifying and resolving the root cause of poor outcomes in your experiments.

Problem 1: Low yield in an EDC/NHS coupling reaction to a carboxylated molecule.

This is a classic method for forming an amide bond between the amine on your PEG linker and a carboxylic acid on your target molecule (e.g., protein, surface). The reaction proceeds in two conceptual steps: (1) Activation of the carboxyl group by EDC, often stabilized by NHS, and (2) Nucleophilic attack by the PEG-amine on the activated carboxyl.

Visualizing the Workflow & Potential Failure Points

Caption: EDC/NHS reaction workflow and common failure points.

Potential Causes & Solutions

| Cause ID | Potential Cause | Scientific Explanation | Recommended Solution |

| 1A | Incorrect pH for Activation | The activation of the carboxylic acid by EDC is most efficient in a slightly acidic environment (pH 4.5-7.2).[9][10][11] If the pH is too high, the highly reactive O-acylisourea intermediate will rapidly hydrolyze.[9] If the pH is too low, the carboxyl group remains protonated and is less reactive.[9] | Perform the activation step in a non-amine, non-carboxylate buffer like MES (2-(N-morpholino)ethanesulfonic acid) at a pH between 5.0 and 6.0.[9] |

| 1B | Incorrect pH for Coupling | The nucleophilic attack by the primary amine is most efficient when the amine is deprotonated (R-NH2), which occurs at a pH above its pKa. The reaction between an NHS-ester and a primary amine is optimal at pH 7.0-8.0.[11] If the pH remains acidic from the activation step, the coupling will be very slow. | After the activation step, raise the pH of the reaction mixture to 7.2-7.5 with a non-amine buffer like phosphate-buffered saline (PBS) or borate buffer immediately before adding the Amino-PEG3-sulfonic acid.[8][10] |

| 1C | Hydrolysis of Coupling Reagents | EDC and NHS are moisture-sensitive and can hydrolyze over time, rendering them inactive.[8] The NHS-ester intermediate is also susceptible to hydrolysis, a process that accelerates at higher pH values.[8][12] | Always use fresh, high-quality EDC and NHS. Prepare stock solutions immediately before use.[8] For the two-step protocol, add the amine component as soon as possible after the pH adjustment. |

| 1D | Presence of Competing Nucleophiles | Buffers containing primary amines (e.g., Tris, glycine) will compete with your PEG-amine for the activated carboxyl group, leading to low yields of the desired conjugate.[][8] | Use non-amine buffers such as MES, PBS, or borate buffer for your reaction.[8] If your protein is stored in Tris, perform a buffer exchange using a desalting column prior to the reaction.[] |

| 1E | Insufficient Molar Excess of Reagents | To drive the reaction to completion, a molar excess of the coupling reagents and/or the PEG linker is often required. | Start with a 5- to 20-fold molar excess of the Amino-PEG3-sulfonic acid relative to your target molecule.[8] Optimize the ratio of EDC/NHS to your carboxylated molecule based on empirical testing. |

Self-Validating Experimental Protocol: Two-Step EDC/NHS Coupling

This protocol is designed to maximize yield by optimizing the pH for each step and minimizing side reactions.

-

Preparation:

-

Dissolve your carboxyl-containing molecule in Activation Buffer (0.1 M MES, 0.5 M NaCl, pH 6.0).

-

Prepare fresh stock solutions of EDC and Sulfo-NHS (water-soluble version of NHS) in anhydrous DMSO or cold, dry water.

-

-

Activation Step (pH 6.0):

-

Add EDC and Sulfo-NHS to your carboxyl-containing molecule. A common starting point is a 5-10 fold molar excess of each over the carboxyl groups.

-

Incubate for 15-30 minutes at room temperature.

-

-

Coupling Step (pH 7.2-7.5):

-

Immediately raise the pH of the reaction mixture to 7.2-7.5 by adding Coupling Buffer (e.g., 1M Phosphate Buffer, pH 7.5).

-

Add your Amino-PEG3-sulfonic acid HCl salt (dissolved in Coupling Buffer) to the reaction. Use a 10-20 fold molar excess.

-

Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[8]

-

-

Quenching:

-

Quench any unreacted NHS esters by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM.[10] Incubate for 30 minutes.

-

-

Purification:

-

Remove unreacted reagents and byproducts using size-exclusion chromatography (SEC) or dialysis.[8]

-

Problem 2: Low yield when reacting with an NHS-ester activated molecule.

In this scenario, your target molecule is already functionalized with an NHS ester, and you are simply adding the Amino-PEG3-sulfonic acid to form the amide bond.

Visualizing the Troubleshooting Logic

Caption: Troubleshooting logic for low yield in NHS-ester reactions.

Potential Causes & Solutions

| Cause ID | Potential Cause | Scientific Explanation | Recommended Solution |

| 2A | Suboptimal pH | As mentioned, the primary amine of the PEG linker must be deprotonated to be reactive. Furthermore, the hydrolysis of the NHS ester is significantly faster at higher pH (>8.5-9.0), reducing the amount available to react.[8][12] The optimal balance is typically pH 7.2-8.5.[8] | Ensure your reaction buffer (e.g., PBS) is at the correct pH. Verify with a calibrated pH meter. Perform reactions at pH 7.4 for a slower, more controlled reaction or up to 8.5 for a faster reaction, keeping in mind the increased rate of NHS-ester hydrolysis.[12] |

| 2B | Hydrolyzed NHS-Ester | NHS esters have a limited half-life in aqueous solutions.[8] If your NHS-ester functionalized molecule is old, was stored improperly, or was dissolved in an aqueous buffer long before the addition of the amine, it may have hydrolyzed back to the carboxylic acid. | Use freshly prepared or properly stored NHS-ester activated molecules. If preparing in-house, use immediately. When dissolving, use anhydrous solvents like DMSO or DMF for stock solutions and add to the aqueous reaction buffer just before starting the reaction.[8] |

| 2C | Competing Amine Buffers | This remains a critical point. Tris or other primary amine-containing buffers will directly compete with the Amino-PEG3-sulfonic acid, quenching the reaction.[][8] | Always use amine-free buffers like PBS, HEPES, or borate buffers.[8] Perform buffer exchange if your starting material is in an incompatible buffer. |

| 2D | Steric Hindrance | If the NHS ester on your target molecule is in a sterically crowded environment, the bulky PEG chain may have difficulty accessing the reactive site. | Increase the reaction time and/or temperature (e.g., from 4°C to room temperature).[8] You can also increase the molar excess of the Amino-PEG3-sulfonic acid to increase the probability of a successful collision. |

References

-

Amino-PEG3-sulfonic acid HCl salt (CAT#: ADC-L-274). Creative Biolabs. [Link]

-

Amino-PEG3-C2-sulfonic acid. Shaanxi XinYanBoMei Biotechnology Co., Ltd. [Link]

-

Synthesis and Evaluation of Hydrophilic Linkers for Antibody–Maytansinoid Conjugates. Journal of Medicinal Chemistry. [Link]

-

The pH-dependent formation of PEGylated bovine lactoferrin by branched polyethylene glycol (PEG)-N-hydroxysuccinimide (NHS) active esters. Biological & Pharmaceutical Bulletin. [Link]

Sources

- 1. medkoo.com [medkoo.com]

- 2. Amino-PEG3-sulfonic acid HCl salt - Creative Biolabs [creative-biolabs.com]

- 3. Amino-PEG3-sulfonic acid HCl salt, 1817735-43-5 | BroadPharm [broadpharm.com]

- 4. Amino-PEG3-sulfonic acid HCl salt,Amino-PEG3-C2-sulfonic acid-陕西新研博美生物科技有限公司 [xinyanbm.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. The pH-dependent formation of PEGylated bovine lactoferrin by branched polyethylene glycol (PEG)-N-hydroxysuccinimide (NHS) active esters - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Optimizing Amine Reactivity of Amino-PEG3-sulfonic acid hydrochloride

Welcome to the technical support guide for Amino-PEG3-sulfonic acid hydrochloride. This document provides in-depth guidance, troubleshooting, and best practices for leveraging the reactivity of this versatile linker, with a specific focus on the critical role of pH. As researchers and drug development professionals, achieving high-yield, specific, and reproducible conjugations is paramount. This guide is designed to empower you with the scientific principles and practical steps necessary to succeed.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the chemistry of Amino-PEG3-sulfonic acid and the principles governing its reactivity.

Q1: What is the fundamental principle behind optimizing pH for this linker's amine group?

A1: The key to the reactivity of the primary amine (-NH₂) on the PEG linker is its nucleophilicity. For the amine to act as a nucleophile and attack an electrophilic center (like an N-hydroxysuccinimide [NHS] ester), it must have a lone pair of electrons available. This is only true when the amine is in its deprotonated, neutral state (-NH₂).

The protonation state is governed by the amine's acid dissociation constant (pKa) and the pH of the solution.

-

At a pH below the amine's pKa: The amine will be predominantly protonated (-NH₃⁺). In this state, it lacks a lone pair of electrons and is not nucleophilic, preventing the reaction from occurring.[1][2]

-

At a pH near or above the amine's pKa: A significant fraction of the amine population will be in the deprotonated (-NH₂), reactive state.

Therefore, controlling the pH is the most critical factor in switching the amine's reactivity "on".

Q2: What are the pKa values of the functional groups in Amino-PEG3-sulfonic acid hydrochloride?

A2: This molecule has two key functional groups with vastly different acid-base properties:

-

Primary Aliphatic Amine (-NH₂): The pKa of a primary aliphatic amine is typically in the range of 9 to 11.[3][4] For Amino-PEG3-sulfonic acid, we can estimate the pKa of the terminal amine to be within this range, likely around 9.5 - 10.5 .

-

Sulfonic Acid (-SO₃H): Sulfonic acids are very strong acids, with pKa values typically less than 0. This means that at any pH relevant to bioconjugation (pH 4-10), the sulfonic acid group will be completely deprotonated to its sulfonate form (-SO₃⁻).[5][] This permanent negative charge contributes significantly to the molecule's high water solubility.[7][8]

Q3: What is the optimal reaction pH for conjugating this linker to an NHS ester?

A3: The optimal pH is a balance between two competing factors: maximizing the concentration of the reactive amine and minimizing the hydrolysis of the reaction partner (e.g., an NHS ester).

The recommended pH range for reacting primary amines with NHS esters is pH 7.2 to 8.5 .[9] Some protocols suggest a tighter optimal range of pH 8.3-8.5.[1][2][10]

-

Why not lower? At pH 7, a large portion of the amine groups are still protonated and non-reactive, leading to slow reaction rates and low yields.

-

Why not higher? While a pH > 9 would deprotonate the amine even further, it drastically accelerates the hydrolysis of the NHS ester.[9] At pH 8.6, the half-life of a typical NHS ester can be as short as 10 minutes, meaning your reagent will be destroyed before it can react with the amine.[9][11]

Q4: Which buffers should I use for my conjugation reaction?

A4: The choice of buffer is critical. You must avoid buffers that contain primary amines , as they will compete with the Amino-PEG3-sulfonic acid for reaction with your target molecule.

| Recommended Buffers | Effective pH Range | Notes |

| Phosphate-Buffered Saline (PBS) | 6.5 - 7.6 | Most common and highly compatible buffer for biomolecules. Ensure your formulation does not contain primary amine additives. |

| HEPES | 6.8 - 8.2 | A good all-purpose buffer that does not interfere with most conjugation reactions. |

| Borate | 8.0 - 9.2 | Excellent choice for reactions requiring a pH above 8.0. |

| Carbonate-Bicarbonate | 9.2 - 10.6 | Can be used, but be mindful of the increased rate of NHS ester hydrolysis at this higher pH.[9] |

Buffers to AVOID:

-

Tris (Tris-HCl): Contains a primary amine and will directly compete in the reaction.[12][13]

-

Glycine: As an amino acid, it contains a primary amine and will interfere.[12][13]

-

Citrate: Can chelate metal ions if they are important for your biomolecule's stability, but is generally acceptable for amine-NHS ester chemistry.

Visualizing the pH-Reactivity Relationship

The following diagram illustrates the impact of pH on the key components of the conjugation reaction.

Caption: The effect of pH on amine protonation and NHS ester stability.

Troubleshooting Guide

Direct answers to common problems encountered during conjugation experiments.

Q: My conjugation yield is very low. What is the most likely pH-related cause?

A: Low yield is the most common issue and is highly sensitive to pH. There are two primary, opposing pH-dependent factors:

-

Your pH is too low (e.g., < 7.0): The majority of your Amino-PEG3-sulfonic acid molecules have a protonated, non-nucleophilic amine group (-NH₃⁺).[1][2] The reaction rate will be extremely slow or nonexistent.

-

Solution: Increase the pH of your reaction buffer to the 7.5-8.5 range. Use one of the recommended buffers (e.g., Borate or HEPES) to ensure stable pH control.

-

-

Your pH is too high (e.g., > 9.0): While your amine is fully deprotonated and reactive, the competing reaction—hydrolysis of the NHS ester—becomes dominant.[9] The NHS ester is destroyed by water faster than it can react with your PEG linker.

-

Solution: Lower the pH to the 7.5-8.5 range. If you must work at a higher pH, use a higher concentration of reagents and a shorter reaction time, but expect lower efficiency.

-

Q: I'm observing precipitation/aggregation of my protein during the reaction. Is this related to the PEG linker or pH?

A: While the Amino-PEG3-sulfonic acid itself is highly water-soluble, aggregation is almost always related to the stability of the biomolecule (e.g., protein or antibody) you are labeling.

-

Cause: The pH of your reaction buffer may be too close to the isoelectric point (pI) of your protein. At its pI, a protein has a net neutral charge, minimizing electrostatic repulsion between molecules and making aggregation more likely.[11]

-

Solution:

-

Determine the theoretical pI of your protein.

-

Ensure your reaction buffer pH is at least 1-1.5 pH units above or below the pI.

-

If your optimal conjugation pH (7.5-8.5) is close to your protein's pI, you may need to perform the reaction at a slightly suboptimal pH (e.g., 7.2 or 8.8) as a compromise.

-

Including solubility-enhancing excipients in the buffer can also help mitigate aggregation.[13]

-

Q: My results are inconsistent between experiments, even when I follow the same protocol. How can pH control be improved?

A: Inconsistent results often stem from poor pH control or reagent degradation.

-

Inadequate Buffering: Using a buffer outside of its effective buffering range can lead to significant pH shifts when reagents are added. For example, a phosphate buffer is less effective above pH 8.0.

-

Solution: Always use a high-quality buffer within its optimal range. For reactions at pH 8.0-8.5, a borate buffer is an excellent choice.[9]

-

-

Reagent Acidity: The Amino-PEG3-sulfonic acid is supplied as a hydrochloride salt. Dissolving it in an unbuffered or weakly buffered solution can lower the pH. Similarly, hydrolysis of NHS esters over time generates N-hydroxysuccinimide, which is acidic and can cause the pH to drift downwards during a long reaction.[1][10]

-

Solution: Always verify the final pH of the reaction mixture after all components have been added. Use a buffer with sufficient capacity (e.g., 50-100 mM concentration) to resist these pH changes.

-

Experimental Protocol: General Conjugation to an NHS-Ester Activated Molecule

This protocol provides a general workflow for conjugating Amino-PEG3-sulfonic acid hydrochloride to a protein or other biomolecule that has been activated with an NHS ester.

Materials

-

Amino-PEG3-sulfonic acid hydrochloride

-

NHS-ester activated biomolecule ("Molecule-NHS")

-

Reaction Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.5 OR 50 mM Borate Buffer, pH 8.3.

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0.

-

Anhydrous DMSO or DMF (for dissolving reagents if necessary).

Workflow Diagram

Caption: General experimental workflow for conjugation.

Step-by-Step Methodology

-

Reagent Preparation:

-

Allow all reagents, including the Amino-PEG3-sulfonic acid hydrochloride, to equilibrate to room temperature before opening to prevent condensation.[13]

-

Prepare the Reaction Buffer and ensure the pH is accurately adjusted to your target (e.g., 8.3).

-

Dissolve your Molecule-NHS in the Reaction Buffer to a final concentration of 1-10 mg/mL.[14]

-

Separately, dissolve the Amino-PEG3-sulfonic acid hydrochloride in the Reaction Buffer. A 5-20 molar excess over the Molecule-NHS is a typical starting point for optimization.

-

-

Conjugation Reaction:

-

Add the dissolved Amino-PEG3-sulfonic acid solution to the Molecule-NHS solution.

-

Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C. Gentle mixing is recommended. Protect from light if any components are light-sensitive.

-

-

Quenching:

-

To stop the reaction and consume any unreacted NHS esters, add the Quenching Buffer (1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM.[13]

-

Incubate for an additional 30 minutes at room temperature.

-

-

Purification:

-

Remove the excess, unreacted PEG linker and quenching agent from the final conjugate.

-

Common methods include size-exclusion chromatography (SEC), dialysis, or ultrafiltration, depending on the size of your final product.[14]

-

-

Characterization:

-

Analyze the final product using appropriate techniques (e.g., SDS-PAGE, mass spectrometry, HPLC) to confirm successful conjugation and assess purity.

-

References

-

AxisPharm. Sulfonic acid PEG. [Link]

-

nanocs. NHS ester labeling of amino biomolecules. [Link]

-

AxisPharm. Amino-PEG-sulfonic acid. [Link]

-

PMC. Characterization of covalent crosslinking strategies for synthesizing DNA-based bioconjugates. [Link]

-

Interchim. Protocol: NHS Ester Labeling of Amino-Biomolecules. [Link]

-

Creative Biolabs. Amino-PEG3-sulfonic acid HCl salt (CAT#: ADC-L-274). [Link]

-

Creative Biolabs. Troubleshooting Guides. [Link]

-

陕西新研博美生物科技有限公司. Amino-PEG3-C2-sulfonic acid. [Link]

-

CD Bioparticles. Amino-PEG3-Sulfonic acid HCl salt. [Link]

-

PMC. Stability of 20 Biogenic Amino Acids in Concentrated Sulfuric Acid: Implications for the Habitability of Venus' Clouds. [Link]

-

Master Organic Chemistry. The pKa Table Is Your Friend. [Link]

-

Reddit. pKa's of Amino and Carboxylic Groups of Amino Acids. [Link]

-

Organic Chemistry Data. pKa Data Compiled by R. Williams. [Link]

Sources

- 1. lumiprobe.com [lumiprobe.com]

- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. peg sulfonic acid, sulfonic acid linker(Reagent) | AxisPharm [axispharm.com]

- 7. Amino-PEG-sulfonic acid | AxisPharm [axispharm.com]

- 8. precisepeg.com [precisepeg.com]

- 9. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 10. interchim.fr [interchim.fr]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

Technical Support Center: Purification of Amino-PEG3-Sulfonic Acid Conjugates

Welcome to the Technical Support Center for advanced bioconjugation workflows. As a Senior Application Scientist, I have designed this guide to address the unique chromatographic and separation challenges posed by Amino-PEG3-sulfonic acid HCl salt (CAS: 1817735-43-5) conjugates.

This short-chain PEG linker (MW: 257.30 Da) is highly valued for increasing the aqueous solubility of hydrophobic payloads and modifying the pharmacokinetic profiles of biologics[1]. However, its zwitterionic nature prior to conjugation and its permanent negative charge post-conjugation require highly specific, causally-driven purification strategies.

Diagnostic Purification Workflow

Before selecting a purification method, you must analyze the molecular weight and polarity of your target biomolecule. The decision matrix below outlines the logical routing for isolating pure conjugates.

Fig 1. Decision matrix for Amino-PEG3-sulfonic acid conjugate purification.

Troubleshooting Guides & FAQs

Q1: Why does my small-molecule-PEG3-sulfonate conjugate elute in the void volume during standard RP-HPLC?

The Causality: The terminal sulfonic acid group has a pKa < 1, meaning it is permanently ionized and overwhelmingly hydrophilic under standard acidic HPLC conditions (e.g., 0.1% TFA). Standard C18 columns rely on hydrophobic partitioning. The highly polar sulfonate group prevents the conjugate from interacting with the stationary phase, causing it to wash out in the void volume. The Solution: Switch to Ion-Pairing Reversed-Phase HPLC (IP-RP-HPLC) . By adding a volatile ion-pairing agent like Triethylammonium acetate (TEAA) to the mobile phase, the hydrophobic TEA⁺ cation forms a neutral, hydrophobic ion-pair with the sulfonate anion. This complex can successfully partition into the C18 phase, enabling gradient separation.

Q2: How do I separate unreacted native protein from the mono-PEGylated conjugate?

The Causality: When you conjugate Amino-PEG3-sulfonic acid to a protein's surface lysine, you are replacing a positively charged primary amine (pKa ~10.5) with a neutral amide bond, while simultaneously introducing a permanently ionized sulfonic acid group. This results in a net charge change of -2 per PEG molecule added . This massive acidic shift in the protein's isoelectric point (pI) is the exact causality we exploit. The Solution: Use Anion-Exchange Chromatography (AEX) . At pH 8.0, the native protein will have the least negative charge and bind the weakest. The mono-PEGylated species will bind stronger, and multi-PEGylated species will bind the strongest, allowing for distinct baseline separation via a salt gradient[2].

Q3: What is the most efficient way to remove excess unreacted Amino-PEG3-sulfonic acid from protein mixtures?

The Causality: Free Amino-PEG3-sulfonic acid is very small (~257 Da)[1]. While Size-Exclusion Chromatography (SEC) works, it severely dilutes the sample. Ultrafiltration/Diafiltration (UF/DF) is highly scalable and exploits both size and charge. The Solution: Diafilter the mixture against a low-ionic-strength buffer using a 10 kDa or 30 kDa MWCO membrane. To enhance clearance, utilize a negatively charged regenerated cellulose membrane; the electrostatic repulsion between the membrane and the free sulfonate dramatically accelerates the removal of the unreacted PEG[3].

Quantitative Data & Selection Matrices

Table 1: Mobile Phase Modifiers for RP-HPLC of Sulfonated Conjugates

Use this table to select the correct modifier based on your detector and target retention.

| Modifier | Concentration | Volatility | MS/ELSD Compatibility | Best Application |

| TFA (Trifluoroacetic acid) | 0.1% | High | Yes (Suppresses MS slightly) | Standard peptides (Poor for sulfonates) |

| TEAA (Triethylammonium acetate) | 10 - 50 mM | High | Yes | Small molecule-sulfonate conjugates |

| TBAA (Tetrabutylammonium acetate) | 5 - 10 mM | Moderate | Yes | Extremely polar sulfonates (Stronger retention) |

Table 2: Ultrafiltration MWCO Selection based on Conjugate Size

Select the appropriate membrane to ensure retention of the conjugate while clearing the 257 Da free PEG.

| Target Protein MW | Recommended MWCO | Expected Retentate | Expected Permeate |

| < 10 kDa (Peptides) | Do not use UF | N/A | N/A (Use IP-RP-HPLC) |

| 20 - 50 kDa (scFv, Nanobodies) | 10 kDa | PEGylated & Native Protein | Free Amino-PEG3-sulfonate |

| 50 - 100 kDa (Fab fragments) | 30 kDa | PEGylated & Native Protein | Free Amino-PEG3-sulfonate |

| > 150 kDa (mAbs) | 50 kDa | PEGylated & Native Protein | Free Amino-PEG3-sulfonate |

Step-by-Step Experimental Methodologies

Protocol A: Ion-Pairing RP-HPLC for Small Molecule Conjugates

This protocol isolates small molecule conjugates from unreacted payloads and free PEG.

-

Mobile Phase Preparation:

-

Mobile Phase A: HPLC-grade Water + 20 mM TEAA, adjusted to pH 6.0.

-

Mobile Phase B: 100% Acetonitrile.

-

Self-Validation Check: Measure the pH of Mobile Phase A before use. If the pH is too low, the TEAA will not effectively ion-pair with the sulfonate, leading to peak broadening.

-

-

System Equilibration: Flush a C18 column (e.g., Waters XBridge, 5 µm) with 5 column volumes (CV) of 5% B.

-

Self-Validation Check: Run a blank gradient. TEAA can cause baseline drift at low UV wavelengths (<220 nm). A stable, repeatable baseline in the blank run validates system readiness.

-

-

Sample Injection: Load the crude reaction mixture. Ensure the sample is dissolved in <10% organic solvent to prevent breakthrough.

-

Gradient Elution: Run a linear gradient from 5% B to 60% B over 20 minutes at a flow rate appropriate for your column ID.

-

Detection: Because the PEG chain lacks a strong UV chromophore, validate the elution profile using an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS) in negative ion mode (monitoring for the [M-H]⁻ sulfonate ion).

Protocol B: Anion-Exchange Chromatography (AEX) for Protein Conjugates

This protocol separates native protein from mono- and multi-PEGylated species based on the pI shift induced by the sulfonic acid[2].

-

Buffer Preparation:

-

Buffer A (Equilibration): 20 mM Tris-HCl, pH 8.0.

-

Buffer B (Elution): 20 mM Tris-HCl, 1.0 M NaCl, pH 8.0.

-

Causality Note: pH 8.0 ensures most proteins are above their isoelectric point and the sulfonate is fully deprotonated, maximizing binding to the positively charged AEX resin.

-

-

Column Equilibration: Equilibrate a strong anion exchange column (e.g., Q-Sepharose or Mono Q) with 5 CV of Buffer A.

-

Sample Loading: Dilute the diafiltered sample (from the UF/DF step) in Buffer A.

-

Self-Validation Check: Measure the conductivity of the load. It must be < 3 mS/cm. If conductivity is higher, the salt will outcompete the protein for resin binding. Monitor the flow-through UV trace; a drop back to baseline validates that all conjugates have successfully bound to the column.

-

-

Elution: Apply a shallow linear gradient from 0% to 50% Buffer B over 20 CV.

-

Fraction Collection: The native, unreacted protein will elute first. The mono-PEG3-sulfonate conjugate will elute second, followed by di- and tri-PEGylated species. Pool fractions based on SDS-PAGE or intact mass analysis.

References

-

Title: Characterization of Site-Specific ScFv PEGylation for Tumor-Targeting Pharmaceuticals Source: Bioconjugate Chemistry (ACS Publications) URL: [Link]

-

Title: Intermolecular interactions during ultrafiltration of pegylated proteins Source: Biotechnology Progress (PubMed) URL: [Link]

Sources

Evaluating the zeta potential of Amino-PEG3-sulfonic acid HCl salt modified nanoparticles

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the realm of nanoparticle engineering, particularly for applications in drug delivery and diagnostics, achieving colloidal stability is paramount. The surface charge of nanoparticles, quantified by the zeta potential, is a critical determinant of this stability, influencing particle-particle interactions, protein adsorption, and cellular uptake. This guide provides a comprehensive evaluation of Amino-PEG3-sulfonic acid HCl salt as a nanoparticle surface modifier, comparing its performance with key alternatives, supported by experimental data and detailed protocols.

The Unseen Force: Why Zeta Potential Dictates Nanoparticle Fate

The zeta potential is the electrical potential at the slipping plane of a nanoparticle, a conceptual boundary that separates the layer of ions strongly bound to the nanoparticle surface from the bulk dispersant.[1] Its magnitude indicates the degree of electrostatic repulsion between adjacent, similarly charged particles in a dispersion.[2] A high absolute zeta potential (typically > ±30 mV) signifies strong repulsive forces, which prevent aggregation and lead to a stable colloidal suspension.[3] Conversely, a low zeta potential suggests that attractive forces like van der Waals interactions may dominate, leading to particle agglomeration and instability.[4]

The surface chemistry of a nanoparticle dictates its zeta potential. Bare nanoparticles often possess a surface charge determined by their core material and the pH of the surrounding medium. However, for in vivo applications, this native charge is often insufficient to prevent opsonization—the process of plasma proteins binding to the nanoparticle surface, marking them for rapid clearance by the mononuclear phagocyte system (MPS).[5] Surface modification with hydrophilic polymers, a process broadly known as PEGylation, is a widely adopted strategy to create a "stealth" shield, enhancing circulation time and bioavailability.[6]

The choice of surface modifier is therefore a critical design parameter, directly influencing the nanoparticle's physicochemical properties and its ultimate biological fate. This guide will delve into the specifics of Amino-PEG3-sulfonic acid HCl salt and compare it to other prevalent surface modification agents.

The Contenders: A Comparative Analysis of Surface Modifiers

Here, we evaluate the impact of different surface modifiers on the zeta potential of a model nanoparticle system. The data presented is a synthesis of literature-reported values on various nanoparticle cores (e.g., gold, polymeric) to provide a comparative overview.

| Surface Modifier | Functional Groups | Expected Charge Contribution | Representative Zeta Potential (mV) | Key Characteristics & Rationale |

| Amino-PEG3-sulfonic acid | Amine (-NH₂) & Sulfonic Acid (-SO₃H) | Strongly Negative | ~ -45.2[1] | The sulfonic acid group is a strong acid, ensuring a consistent high negative charge over a wide pH range, leading to excellent electrostatic stabilization. The terminal amine allows for further bioconjugation. |

| Carboxy-PEG | Carboxylic Acid (-COOH) | Negative (pH-dependent) | ~ -35[7] | The carboxyl group provides a negative charge, but its ionization is pH-dependent. At physiological pH (~7.4), it is largely deprotonated, offering good stability. |